N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenethylamine, 2-naphthylamine, and pyridazinone derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine groups with the pyridazinone core.
Acylation reactions: Introducing the acetamide group.
Catalysts and solvents: Commonly used catalysts include acids or bases, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-methoxyphenethyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide analogs: Compounds with similar structures but different substituents.
Other pyridazinone derivatives: Compounds with the pyridazinone core but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-31-22-10-6-18(7-11-22)14-15-26-24(29)17-28-25(30)13-12-23(27-28)21-9-8-19-4-2-3-5-20(19)16-21/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
InChI Key |
YFBFTYMCVNSSGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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